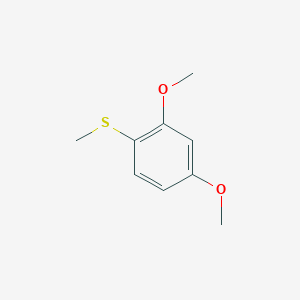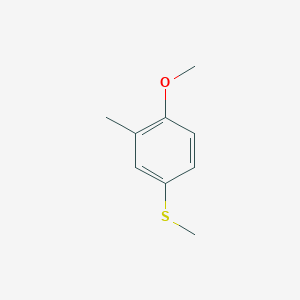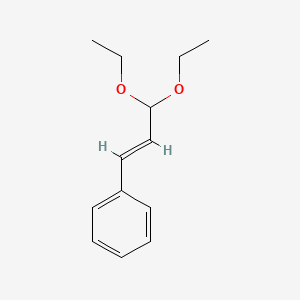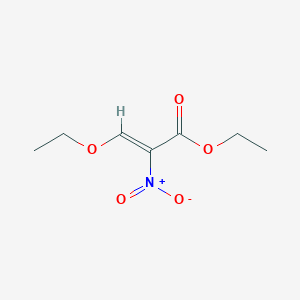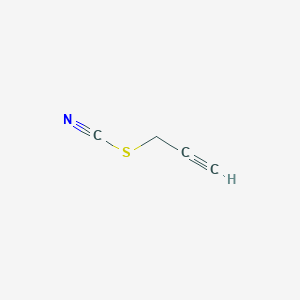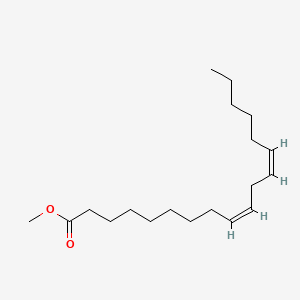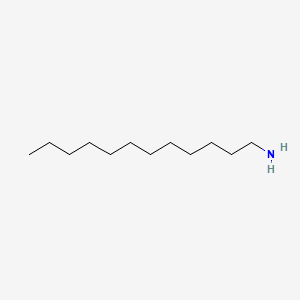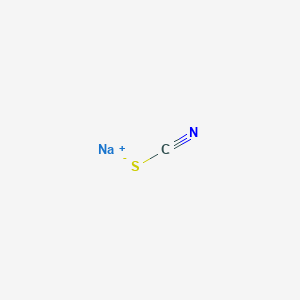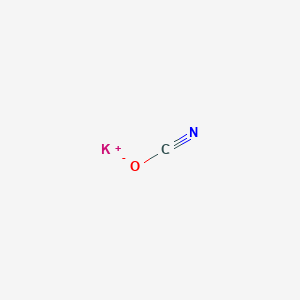
potassium;cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH, temperature, and the presence of specific enzymes to optimize the yield of the desired cyclodextrin.
Industrial Production Methods
Industrially, cyclodextrins are produced using a batch or continuous process. The starch is first liquefied and then subjected to enzymatic treatment to produce cyclodextrins. The resulting mixture is then purified using techniques such as crystallization, filtration, and chromatography to isolate the specific cyclodextrin required.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Cyclodextrins can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or succinic anhydride are used for acetylation or succinylation reactions.
Major Products
The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties, making them suitable for various applications.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds. They are also used in chromatography as stationary phases.
Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in a controlled manner.
Medicine: Cyclodextrins are used in drug formulation to improve the bioavailability of poorly soluble drugs. They are also used in the development of sustained-release formulations.
Industry: Cyclodextrins are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize volatile compounds, and in the environmental industry to remove pollutants.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include the interaction with hydrophobic regions of molecules, leading to changes in their physical and chemical properties.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polymer of glucose that does not form inclusion complexes.
Cellulose: A linear polymer of glucose with beta-1,4 glycosidic bonds, which does not form inclusion complexes.
Inulin: A polymer of fructose that does not form inclusion complexes.
Cyclodextrins’ ability to form inclusion complexes makes them particularly valuable in various applications, distinguishing them from other similar compounds.
Properties
IUPAC Name |
potassium;cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCIDNWFBPDBW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.115 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7769449.png)
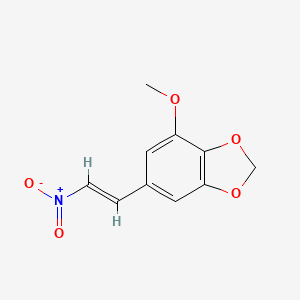
![6-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B7769457.png)
